
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid is a heterocyclic compound that contains both thiazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Thiazol-2-yl)pyridin-2-yl)boronic acid typically involves the coupling of a thiazole derivative with a pyridine derivative. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, where a thiazole boronic acid is reacted with a pyridine halide in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (4-(Thiazol-2-yl)pyridin-2-yl)boronic acid involves its interaction with specific molecular targets. The thiazole and pyridine rings allow it to bind to various enzymes and receptors, modulating their activities. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
(4-(Thiazol-2-yl)pyrimidin-2-yl)boronic acid: Similar structure but with a pyrimidine ring instead of pyridine.
(4-(Thiazol-2-yl)quinolin-2-yl)boronic acid: Contains a quinoline ring, offering different biological activities.
Uniqueness
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid is unique due to its specific combination of thiazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H7BN2O2S |
|---|---|
Molecular Weight |
206.03 g/mol |
IUPAC Name |
[4-(1,3-thiazol-2-yl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C8H7BN2O2S/c12-9(13)7-5-6(1-2-10-7)8-11-3-4-14-8/h1-5,12-13H |
InChI Key |
IDCVKYOTWKYJTI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CC(=C1)C2=NC=CS2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


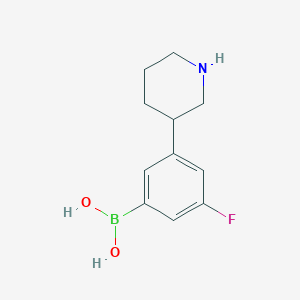
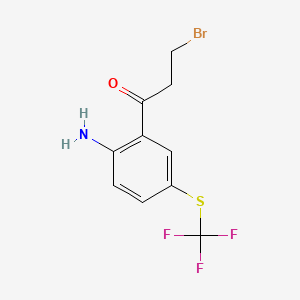
![2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14075611.png)

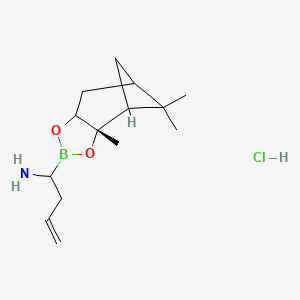


![3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol](/img/structure/B14075654.png)
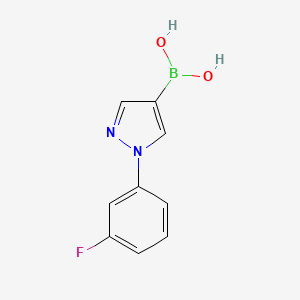

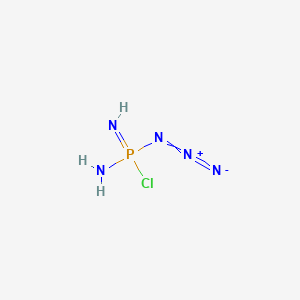
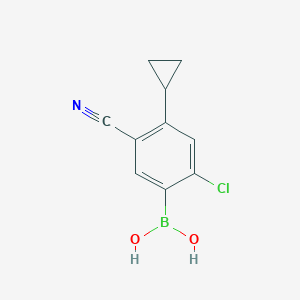

![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
